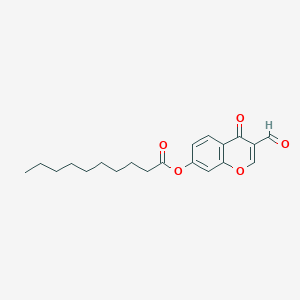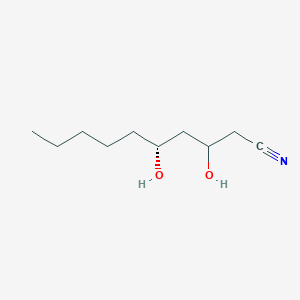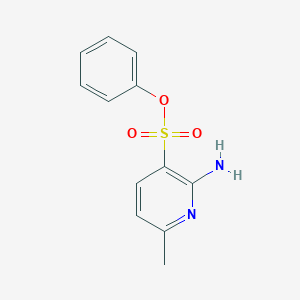![molecular formula C10H8FN3O3 B12604238 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 917911-22-9](/img/structure/B12604238.png)
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound that features a fluoropyridine moiety and an oxadiazole ring
Métodos De Preparación
The synthesis of 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps, starting with the preparation of the fluoropyridine and oxadiazole intermediates. One common synthetic route includes the following steps:
Synthesis of 5-Fluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluoropyridinium salts.
Formation of the oxadiazole ring: The carboxylic acid derivative is then reacted with hydrazine to form a hydrazide, which is subsequently cyclized with a suitable reagent like phosphoryl chloride to form the 1,2,4-oxadiazole ring.
Coupling of the intermediates: The final step involves coupling the fluoropyridine and oxadiazole intermediates through a propanoic acid linker, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Análisis De Reacciones Químicas
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
3-(5-Fluoropyridin-2-yl)propanoic acid: Lacks the oxadiazole ring, which may result in different biological activity and chemical properties.
2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoic acid: Contains additional chlorine atoms and an amino group, which can alter its reactivity and applications.
3,5-Difluoro-2,4,6-triazidopyridine:
The uniqueness of this compound lies in its combination of the fluoropyridine and oxadiazole moieties, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Número CAS |
917911-22-9 |
|---|---|
Fórmula molecular |
C10H8FN3O3 |
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C10H8FN3O3/c11-6-1-2-7(12-5-6)10-13-8(17-14-10)3-4-9(15)16/h1-2,5H,3-4H2,(H,15,16) |
Clave InChI |
FTJWVXOPHFZHMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)C2=NOC(=N2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)


![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)


![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)
![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)

